3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid
Overview
Description
3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid is an organoboron compound that has garnered interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. This compound features a boronic acid group, which is known for its versatility in forming carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Mechanism of Action
Target of Action
The primary target of 3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathway of the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this process .
Pharmacokinetics
It’s important to note that the compound’s susceptibility to hydrolysis is influenced by the ph of the environment . The rate of the reaction is considerably accelerated at physiological pH , which could impact the compound’s bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is a key step in many synthetic procedures, particularly in the synthesis of complex organic molecules .
Action Environment
The action of this compound is influenced by environmental factors such as pH . As mentioned earlier, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Pyrrolidine Derivative: The initial step involves the reaction of 3-bromopropylamine with pyrrolidine to form 3-(pyrrolidin-1-yl)propylamine.
Ether Formation: The next step is the reaction of 3-(pyrrolidin-1-yl)propylamine with 3-fluoro-4-hydroxyphenylboronic acid under basic conditions to form the desired ether linkage.
Boronic Acid Formation: The final step involves the conversion of the intermediate to the boronic acid derivative through standard boronic acid synthesis techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenolic derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: Studied for its interactions with biological molecules and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications.
4-Fluorophenylboronic Acid: Lacks the pyrrolidine and propoxy groups but shares the fluorine and boronic acid functionalities.
3-(Pyrrolidin-1-yl)propylboronic Acid: Lacks the aromatic ring but contains the pyrrolidine and boronic acid groups.
Uniqueness
3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid is unique due to the combination of the fluorine atom, pyrrolidine moiety, and boronic acid group. This combination provides a distinct set of chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[3-fluoro-4-(3-pyrrolidin-1-ylpropoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO3/c15-12-10-11(14(17)18)4-5-13(12)19-9-3-8-16-6-1-2-7-16/h4-5,10,17-18H,1-3,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQBDVFMXFSDFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCN2CCCC2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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